molecular formula C24H32N2O4 B2993741 3,4,5-trimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 955591-89-6

3,4,5-trimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Cat. No. B2993741
CAS RN: 955591-89-6
M. Wt: 412.53
InChI Key: RQMJCJALUJGTPN-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, also known as PQTM, is a novel compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis Techniques and Derivative Studies

  • Heterocyclic Derivatives Synthesis : Research into the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and related compounds provides insight into methods for creating diverse heterocyclic derivatives, potentially applicable to the synthesis of the specified compound (Chau, Saegusa, & Iwakura, 1982).

  • Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : This technique has been utilized to synthesize tetrahydrofuran, dioxolane, and oxazoline derivatives from gamma-oxoalkynes, showcasing the versatility of palladium catalysis in constructing complex heterocyclic frameworks (Bacchi et al., 2005).

  • Radioligand Binding Studies for Ca2+-Activated K+ Channels : Methoxylated tetrahydroisoquinoliniums derived from N-methyl-laudanosine have been synthesized and evaluated, indicating the potential for developing ligands targeting specific ion channels (Graulich et al., 2006).

  • Anticancer Activity of Quinoline Derivatives : Trimethoxyphenylquinoline hybrids have been synthesized and evaluated for antiproliferative activity against various human cancer cell lines, demonstrating the therapeutic potential of structurally similar compounds (Wu et al., 2020).

  • Sigma-2 Receptor Probes : Studies on conformationally flexible benzamide analogues have contributed to the understanding of sigma-2 receptors, which play a role in various biological processes and disease states (Xu et al., 2005).

Mechanism of Action

properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4/c1-5-12-26-13-6-7-18-14-17(8-9-20(18)26)10-11-25-24(27)19-15-21(28-2)23(30-4)22(16-19)29-3/h8-9,14-16H,5-7,10-13H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMJCJALUJGTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

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